N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a sulfanyl-acetamide derivative featuring a 1H-imidazole core substituted with 4-fluorophenyl and 4-methylphenyl groups. The acetamide moiety is linked to a 3,4-dimethoxyphenyl ring via a sulfanyl bridge.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-16-4-6-17(7-5-16)24-26(30-25(29-24)18-8-10-19(27)11-9-18)34-15-23(31)28-20-12-13-21(32-2)22(14-20)33-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLQYVNUYCTRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various diseases, and relevant case studies.
Molecular Formula
- Chemical Formula : C23H24FN3O4
- Molecular Weight : 425.5 g/mol
Structural Representation
The compound features a complex structure that includes a dimethoxyphenyl group, an imidazole moiety, and a sulfanyl acetamide linkage. The presence of fluorine and methyl groups enhances its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to inhibit enzymes such as EGFR and Src kinases, which play crucial roles in tumor growth and metastasis.
Antiviral Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity against RNA viruses, although further research is needed to confirm these findings.
Study 1: In Vitro Evaluation
A study conducted by Arafa et al. evaluated the cytotoxic effects of various derivatives, including this compound on multiple cancer cell lines. The results indicated significant growth inhibition in the tested lines, particularly in prostate and colon cancers.
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. The binding energy values suggest strong interactions with EGFR and Src, indicating its potential as a therapeutic agent in targeted cancer therapies.
Comparison with Similar Compounds
Heterocyclic Core Variations
The target compound’s imidazole core distinguishes it from analogs with triazole, thiadiazole, or isoxazole rings. For example:
- N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide () replaces imidazole with a 1,2,4-triazole ring.
Substituent Effects on Aromatic Rings
Substituents on aryl groups significantly influence physicochemical and biological properties:
- The 3,4-dimethoxyphenyl group in the target compound improves solubility via methoxy groups’ polar effects, whereas analogs like N-(3,4-difluorophenyl)acetamide () use fluorine atoms to enhance metabolic stability and membrane permeability .
- N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide () incorporates a sulfonyl group, which may increase molecular weight and reduce passive diffusion compared to the target compound’s sulfanyl bridge .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
